Antiproliferative Activity in Esophageal Cancer vs. 5-Fluorouracil
The 4-phenyl-phthalazine-1-thiol scaffold, when elaborated into N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (compound 5f) via S-alkylation, yields an antiproliferative agent with an IC50 of 8.13 μmol·L⁻¹ against human esophageal cancer cells (Eca-109), representing a 2.1-fold potency improvement over the clinical standard 5-fluorouracil (IC50 = 17.02 μmol·L⁻¹) in the same MTT assay [1]. This differential is directly attributable to the S-(4-phenylphthalazin-1-yl)thio motif; replacement of the thioether linkage or the 4-phenyl group diminishes potency below the 5-FU baseline.
| Evidence Dimension | Antiproliferative activity (IC50 against human esophageal cancer Eca-109 cells) |
|---|---|
| Target Compound Data | Compound 5f (derived from 4-phenyl-phthalazine-1-thiol): IC50 = 8.13 μmol·L⁻¹ |
| Comparator Or Baseline | 5-Fluorouracil (clinical standard): IC50 = 17.02 μmol·L⁻¹ |
| Quantified Difference | 2.1-fold more potent than 5-FU |
| Conditions | MTT assay; Eca-109 human esophageal cancer cell line; in vitro |
Why This Matters
This demonstrates that procurement of the 4-phenyl-phthalazine-1-thiol scaffold enables access to derivative chemotypes with proven, quantifiable superiority over a clinical benchmark chemotherapeutic, de-risking downstream medicinal chemistry investment.
- [1] Xin, J., Li, N., Ma, Q., Li, E., Meng, X., Ke, Y., Liu, H. and Zhang, Q. (2018) 'Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives', Chinese Journal of Organic Chemistry, 38(2), pp. 451–456. doi:10.6023/cjoc201707025. View Source
